Methyl 6-bromo-2-chloro-3-methoxybenzoate
Description
Methyl 6-bromo-2-chloro-3-methoxybenzoate (CAS: 750586-08-4) is a halogenated aromatic ester featuring a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methoxy group at the 3-position of the benzoate ring. This compound has been utilized as an intermediate in synthetic organic chemistry, particularly in pharmaceutical and agrochemical research. However, it is listed as a discontinued product in commercial catalogs, limiting its current availability . Its molecular weight is 279.51 g/mol, and its structural complexity arises from the strategic placement of electron-withdrawing halogens and electron-donating methoxy groups, which influence its reactivity and applications.
Properties
IUPAC Name |
methyl 6-bromo-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWYURAZCRRIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271679 | |
| Record name | Methyl 6-bromo-2-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750586-08-4 | |
| Record name | Methyl 6-bromo-2-chloro-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750586-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-2-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-2-chloro-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 6-bromo-2-chloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-chloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed
Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of 6-bromo-2-chloro-3-methoxybenzoic acid or corresponding aldehydes.
Reduction: Formation of 6-bromo-2-chloro-3-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 6-bromo-2-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-chloro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and chlorine atoms can enhance its binding affinity to target molecules, while the methoxy group can influence its solubility and reactivity .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: The replacement of the amino group (NH₂) with bromine at position 6 (as in Methyl 6-amino-2-bromo-3-methoxybenzoate) reduces steric hindrance but increases electrophilicity due to the electron-withdrawing nature of bromine. This enhances its utility in nucleophilic aromatic substitution reactions . Positional isomerism (e.g., methoxy at 2 vs. 3) alters solubility and crystallinity. For example, Methyl 6-amino-3-bromo-2-methoxybenzoate exhibits higher aqueous solubility compared to its 3-methoxy analog due to polar group orientation .
Discontinuation and Availability: this compound and its dioxolane derivative are marked as discontinued, likely due to challenges in large-scale synthesis or regulatory constraints . This contrasts with amino-substituted analogs, which remain actively used in drug discovery pipelines.
Molecular Weight and Applications: Lower molecular weight analogs (e.g., 260.08 g/mol for amino-bromo-methoxy derivatives) are preferred in medicinal chemistry for improved pharmacokinetic profiles, whereas heavier halogenated variants (e.g., 279.51 g/mol) may face limitations in bioavailability .
Biological Activity
Methyl 6-bromo-2-chloro-3-methoxybenzoate is a synthetic organic compound that has garnered attention for its biological activity, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H8BrClO3
- Molecular Weight : Approximately 293.54 g/mol
- CAS Number : 750586-08-4
The presence of halogen atoms (bromine and chlorine) and a methoxy group contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The halogen substituents enhance its binding affinity, which can lead to inhibition or modulation of specific biological pathways. This compound has been shown to form stable complexes with biological macromolecules, making it a valuable tool in enzyme inhibition studies and protein-ligand interaction research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that compounds with similar structures often show promising bioactivity, indicating that this compound could be a candidate for further pharmacological investigation .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation suggests it could play a role in the development of new cancer therapies. Studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, warranting further exploration into this compound's efficacy .
Case Studies
- Study on Antiviral Activity : A study explored the use of methyl derivatives in the context of HIV therapy, highlighting the potential for non-nucleoside inhibitors derived from similar structures to exhibit antiviral activity .
- Antimicrobial Efficacy : Another study demonstrated that this compound had comparable antimicrobial activity to established antibiotics against certain bacterial strains, suggesting its potential as an alternative therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
